![molecular formula C26H44O2 B1682388 2-Methyl-2-phytyl-6-chromanol CAS No. 119-98-2](/img/structure/B1682388.png)
2-Methyl-2-phytyl-6-chromanol
Overview
Description
“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .
Synthesis Analysis
The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O
.
Chemical Reactions Analysis
The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Scientific Research Applications
Antioxidant Properties
Tocol, often referred to as a member of the vitamin E family, has excellent antioxidant properties . It is known to prevent autocatalytic lipid peroxidation, a process that can lead to cell damage . This makes Tocol a valuable compound in the field of health and wellness.
Vitamin E Activity
Tocol is a lipophilic antioxidant of great importance for health . For instance, α-tocopherol, a type of Tocol, is the only tocochromanol with vitamin E activity . Vitamin E is essential for the body as it helps protect cells from damage.
Prevention and Therapy of Modern Diseases
Tocotrienols, a group of chemicals in the vitamin E family, have a positive impact on health and are proposed in the prevention and therapy of so-called modern diseases . This suggests that Tocol could be used in the development of treatments for these diseases.
Source of Valuable Compounds
Palm Fatty Acid Distillate (PFAD), a byproduct of palm oil refining, consists of Tocol up to 0.8% . This makes PFAD a potential source for recovering these valuable compounds, which could be used in various applications, from health supplements to cosmetics .
Chromatographic Techniques
Tocol is used in chromatographic techniques, tools, and approaches for the separation and detection of different tocochromanols in plant material and foodstuffs . This makes it a valuable tool in analytical chemistry.
Drug Delivery Vehicles
There have been advances in the use of Tocols as drug delivery vehicles . This suggests that Tocol could be used to improve the effectiveness of drug delivery in medical treatments.
Mechanism of Action
Target of Action
Tocol, also known as 2-Methyl-2-phytyl-6-hydroxychroman, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The potency of interaction varies among different isoforms of Tocol, with the order being δ-tocols > γ-tocols > α-tocols .
Mode of Action
Tocol’s interaction with its targets involves the phenolic groups of the compound. The binding of Tocol to the estrogen receptors leads to the activation of an estrogen-responsive reporter gene in cells expressing either ERα or ERβ . The antioxidant action of Tocols is related to the formation of Tocol quinone and its subsequent recycling or degradation .
Biochemical Pathways
Tocol biosynthesis occurs mainly in the plastids of higher plants. The precursors for this process are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of Tocol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), Tocol cyclase (TC), and two methyltransferases .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence have been developed to predict these properties .
Result of Action
The molecular and cellular effects of Tocol’s action are primarily related to its antioxidant properties. Tocols are lipophilic antioxidants that belong to the vitamin-E family . They play a crucial role in scavenging lipid peroxy radicals and quenching singlet oxygen in photosynthetic organisms . In addition, Tocols have been found to exhibit antiproliferative activity on cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tocol. For instance, Tocol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can provide valuable insights into the physiological action of Tocol.
Future Directions
properties
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871602 | |
Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phytyl-6-chromanol | |
CAS RN |
119-98-2 | |
Record name | Tocol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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